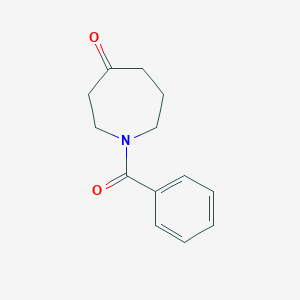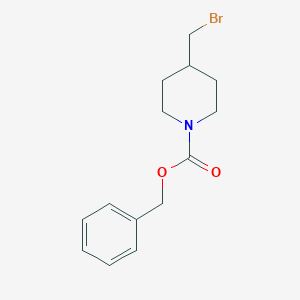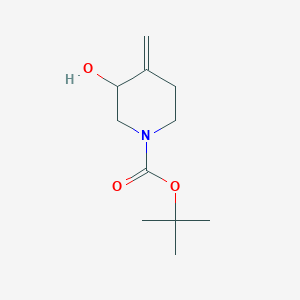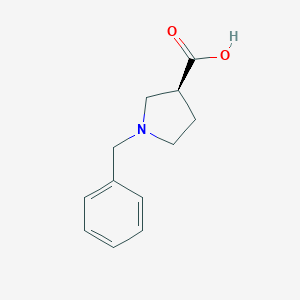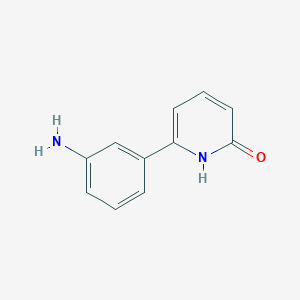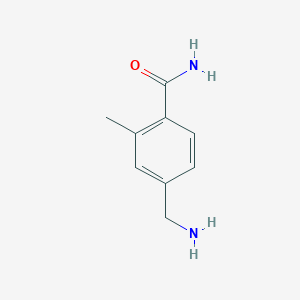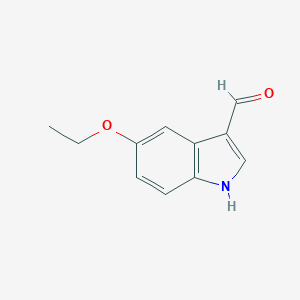
5-Ethoxy-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 and is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 5-Ethoxy-1H-indole-3-carbaldehyde is1S/C11H11NO2/c1-2-14-9-3-4-11-10 (5-9)8 (7-13)6-12-11/h3-7,12H,2H2,1H3 . This indicates the presence of an ethoxy group attached to the 5th carbon of the indole ring and a carbaldehyde group attached to the 3rd carbon . Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde, are known to be involved in multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
5-Ethoxy-1H-indole-3-carbaldehyde is a solid at room temperature . It has a predicted boiling point of 381.8±22.0 °C and a predicted density of 1.228±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Classification of Indoles
Indoles, including 5-Ethoxy-1H-indole-3-carbaldehyde, are of significant interest in organic chemistry due to their presence in numerous natural products and their diverse range of biological activities. Taber and Tirunahari (2011) provide a comprehensive review of indole synthesis, classifying the methods into nine types based on the bond formation in the indole ring. This classification aids in understanding the synthetic strategies towards indoles, which could be applied to synthesize specific indole derivatives like 5-Ethoxy-1H-indole-3-carbaldehyde for targeted applications (Taber & Tirunahari, 2011).
Conversion of Biomass to Value-Added Chemicals
Chernyshev, Kravchenko, and Ananikov (2017) discuss the transformation of plant biomass into furan derivatives, highlighting the potential of such compounds in generating sustainable materials and fuels. Although 5-Ethoxy-1H-indole-3-carbaldehyde is not directly mentioned, the discussion on furan derivatives outlines the importance of exploring indole derivatives for sustainable chemistry applications (Chernyshev et al., 2017).
Role of Indole Derivatives in Plant and Human Health
Paredes et al. (2009) review the presence and role of melatonin, an indole derivative, in plants, suggesting the wide-ranging implications of indoles in biological systems. This indicates potential research avenues for 5-Ethoxy-1H-indole-3-carbaldehyde in understanding plant physiology or growth promotion (Paredes et al., 2009).
Advanced Materials and Polymers
Thoma et al. (2020) explore the use of hydroxymethylfurfural (HMF) derivatives in the production of adhesives, highlighting the role of such compounds in creating bio-based materials. The discussion points to the potential of derivatives like 5-Ethoxy-1H-indole-3-carbaldehyde in the development of new materials and polymers (Thoma et al., 2020).
Biodegradation and Environmental Impact
Ying, Williams, and Kookana (2002) review the environmental fate of alkylphenol ethoxylates, shedding light on the degradation processes and environmental impact of organic compounds. This review underscores the importance of studying the biodegradation pathways and environmental behavior of indole derivatives, including 5-Ethoxy-1H-indole-3-carbaldehyde (Ying et al., 2002).
Safety And Hazards
The safety information available indicates that 5-Ethoxy-1H-indole-3-carbaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so (P305+P351+P338) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-ethoxy-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-3-4-11-10(5-9)8(7-13)6-12-11/h3-7,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEZSIQZGXBEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406464 |
Source


|
| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1H-indole-3-carbaldehyde | |
CAS RN |
169789-47-3 |
Source


|
| Record name | 5-ETHOXY-1H-INDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B112001.png)
